N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide is a bicyclic compound featuring a norbornene (bicyclo[2.2.1]heptene) scaffold linked via a methyl group to a 1-methylindole-5-carboxamide moiety. This structure combines the rigidity of the norbornene system with the aromatic and hydrogen-bonding capabilities of the indole carboxamide.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20-7-6-14-10-15(4-5-17(14)20)18(21)19-11-16-9-12-2-3-13(16)8-12/h2-7,10,12-13,16H,8-9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADGEYQNEKBZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanamine with 1-methyl-1H-indole-5-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the norbornene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or norbornene derivatives.
Scientific Research Applications
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors, while the norbornene structure provides rigidity and stability to the molecule. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Norbornene Scaffolds
Sulfonamide Derivatives
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide Structure: Replaces the indole carboxamide with a trifluoromethanesulfonamide group. Application: High-purity intermediate for next-generation photoresists, synthesized via inorganic base-mediated reactions in water (99.2% yield) . Key Difference: The sulfonamide group enhances electrophilicity and stability compared to the carboxamide, making it suitable for industrial applications.
NMDA Receptor Antagonists
- 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a) Structure: Features a phenyl-substituted norbornene linked to a piperidinyl ethylamine. Activity: Exhibits micromolar binding affinity at the NMDA receptor’s phencyclidine (PCP) site, with neuroprotective effects in rodent models .
Indole-Based Analogues
5-Substituted Indole Derivatives
- 5-Hydroxy-1H-indole-2-carboxylic acid (10) Structure: Lacks the norbornene group and features a hydroxyl group at the indole C5 position. Synthesis: Prepared via cyclization of azidocinnamate esters (42% yield) . Key Difference: The hydroxyl group increases polarity but reduces metabolic stability compared to the carboxamide.
1-Methyl-1H-indole-5-carboxylic acid
- Structure : Direct precursor to the target compound, with a carboxylic acid instead of the carboxamide.
- Commercial Availability : Listed in reagent catalogs (95% purity, CAS 186129-25-9) .
- Key Difference : The carboxylic acid form is less lipophilic, limiting blood-brain barrier (BBB) penetration compared to the carboxamide.
Indole-Propanamide Derivatives
- N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-3-(7-methoxy-1H-indol-1-yl)propanamide Structure: Extends the indole linkage via a three-carbon chain with a methoxy group at C5.
Comparative Data Table
Biological Activity
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The bicyclic structure and indole moiety suggest diverse interactions with biological targets, making it a candidate for further investigation.
- Molecular Formula : C12H17N3
- Molecular Weight : 203.28 g/mol
- CAS Number : 1218090-59-5
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. The bicyclic structure allows for unique conformational flexibility, which can enhance binding affinity to specific proteins.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of indole derivatives, including compounds with similar structures to this compound. The study demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation .
Anti-inflammatory Effects
Another significant area of research focuses on the anti-inflammatory properties of indole derivatives. A recent publication highlighted that compounds with bicyclic structures can inhibit pro-inflammatory cytokines, thus reducing inflammation in models of rheumatoid arthritis . This suggests potential therapeutic applications for this compound in treating inflammatory diseases.
Data Table: Biological Activity Overview
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Induces apoptosis & inhibits proliferation | |
| Anti-inflammatory | Pro-inflammatory cytokines | Reduces inflammation |
Pharmacokinetics
The pharmacokinetic profile of this compound is yet to be fully elucidated but is expected to exhibit moderate lipophilicity due to its hydrophobic bicyclic structure, potentially leading to good membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
